molecular formula C15H10F3N5O B2433375 6-(1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide CAS No. 1351589-30-4

6-(1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide

Cat. No.: B2433375
CAS No.: 1351589-30-4
M. Wt: 333.274
InChI Key: LAEYCVQDLPWSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives, including “6-(1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide”, have been synthesized and applied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing these compounds have been reported .


Molecular Structure Analysis

The molecular structure of this compound is unique and contributes to its diverse applications in scientific research. The combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety is thought to contribute to the biological activities of TFMP derivatives .

Scientific Research Applications

Synthesis and Functionalization

Research in the area of heterocyclic chemistry has demonstrated the versatility of pyrazole and pyridazine derivatives in organic synthesis. For instance, Akçamur et al. (1997) explored the functionalization and cyclization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, which could be related to the synthesis pathways of compounds similar to 6-(1H-pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide. Their work resulted in the creation of various ester or amide derivatives, showcasing the chemical flexibility of pyrazole-based compounds for generating a wide range of molecular structures (Akçamur, Y., Şener, A., Ipekoglu, A. M., & Kollenz, G., 1997).

Antimicrobial and Antifungal Activities

Another dimension of scientific research on related compounds focuses on their biological activities. Shamroukh et al. (2013) synthesized new pyrazole and pyrazolopyrimidine derivatives, including 1-(6-phenyl-pyridazin-3-yl)-pyrazoles, and evaluated their antimicrobial efficacy. Their findings revealed that some of these compounds showed significant activity against various microbial strains, suggesting potential applications in the development of new antimicrobial agents (Shamroukh, A. H., Rashad, A. E., Ali, H. S., & Abdel-Megeid, F., 2013).

Biological Studies and Antiproliferative Activities

Othman and Hussein (2020) synthesized novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives, conducting antibacterial bioactivity tests against different strains. Their study highlights the potential of such compounds in creating effective antimicrobial agents. Specifically, they found that certain derivatives displayed excellent antimicrobial activity, indicating the promise of these chemical frameworks in therapeutic applications (Othman, I. M. M., & Hussein, A., 2020).

Future Directions

The future directions for the use of this compound are promising. It is expected that many novel applications of TFMP will be discovered in the future . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Properties

IUPAC Name

6-pyrazol-1-yl-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5O/c16-15(17,18)10-3-1-4-11(9-10)20-14(24)12-5-6-13(22-21-12)23-8-2-7-19-23/h1-9H,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEYCVQDLPWSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.